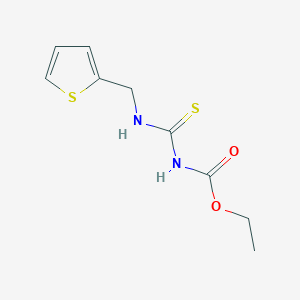

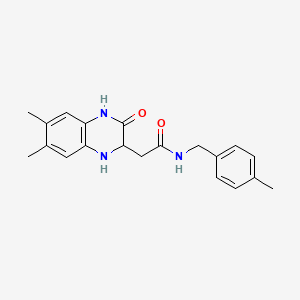

ethyl N-(thiophen-2-ylmethylcarbamothioyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl N-(thiophen-2-ylmethylcarbamothioyl)carbamate is a carbamate compound . Carbamates are ester compounds of carbamic acid . Ethyl carbamate, also known as urethane, is the ethyl ester of carbamic acid . It is a by-product of fermented foods and beverages .

Synthesis Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . Trithiocarbonate anions (CS 3 2-) can be generated in situ from CS 2 and KOH in dimethyl sulfoxide and used as a novel S 2-synthon for the synthesis of 2,5-disubstituted thiophenes from 1,3-butadiynes .Molecular Structure Analysis

The molecular structure of carbamates like this compound can be analyzed using X-ray crystallography . The asymmetric unit comprises two independent cations, two chloride anions, and crystal water .Chemical Reactions Analysis

Ethyl carbamate is formed in the fermentation, distillation, and storage stage . It is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Physical and Chemical Properties Analysis

Carbamates are ester compounds of carbamic acid . Ethyl carbamate is a naturally occurring ester formed in fermented foodstuffs such as bread and in beverages such as wine .作用機序

Carbamate insecticides are toxic to insects and mammals by virtue of their ability to inactivate the enzyme acetylcholinesterase . This review addresses the mechanism of inhibition of acetylcholinesterase by organophosphorus and carbamate esters, focusing on structural requirements necessary for anticholinesterase activity .

Safety and Hazards

将来の方向性

The control of ethyl carbamate in food and beverages is of great significance . Various preventing methods are developed and used in some cases at the industrial scale to lower ethyl carbamate levels in food . A small molecule library consisting of 45 compounds was synthesized based on the bacterial metabolite ethyl N-(2-phenethyl) carbamate . Screening of the compounds revealed a potent analogue capable of inhibiting several strains of Methicillin Resistant S. aureus biofilms with low to moderate micromolar IC50 values .

特性

IUPAC Name |

ethyl N-(thiophen-2-ylmethylcarbamothioyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S2/c1-2-13-9(12)11-8(14)10-6-7-4-3-5-15-7/h3-5H,2,6H2,1H3,(H2,10,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWKLEGRUCGPJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)NCC1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate](/img/structure/B2434266.png)

![(2-(3-chlorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2434270.png)

![[3-(Piperazin-1-YL)phenyl]methanol](/img/structure/B2434273.png)

![2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(3-methylphenyl)thio]pyrazine](/img/structure/B2434274.png)

![N-[3-chloro-4-(dimethylamino)phenyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2434280.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2434284.png)

![N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2434287.png)